molecular formula C20H24N2O2 B2441910 (3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2380071-64-5

(3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone

Cat. No. B2441910
CAS RN: 2380071-64-5
M. Wt: 324.424
InChI Key: QATUXCKWONCPFW-UHFFFAOYSA-N
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Description

(3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone, also known as MPMP, is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. In

Mechanism of Action

The mechanism of action of (3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways. (3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in inflammation and cancer development. (3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has also been shown to interact with the cholinergic system by inhibiting acetylcholinesterase.
Biochemical and Physiological Effects:
(3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, which are involved in the development of various diseases. (3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone can also inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, (3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone can inhibit acetylcholinesterase, which can lead to increased levels of acetylcholine and improved cognitive function.

Advantages and Limitations for Lab Experiments

(3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It also has a high degree of purity, which is important for conducting accurate experiments. However, (3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has some limitations. It has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. This limits its potential for clinical applications.

Future Directions

There are several future directions for research on (3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone. One area of interest is its potential as a treatment for Alzheimer's disease. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Another area of research is its potential as an anti-cancer agent. More studies are needed to determine its mechanism of action and its efficacy against different types of cancer cells. Additionally, the pharmacokinetic properties of (3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone need to be further studied to determine its potential for clinical use.
In conclusion, (3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is a synthetic compound that has been the subject of scientific research due to its potential pharmacological properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of (3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone as a therapeutic agent.

Synthesis Methods

The synthesis of (3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone involves the reaction of 3-methylbenzaldehyde with 6-methyl-2-pyridinemethanol in the presence of sodium borohydride and acetic acid. The product is then treated with piperidine and acetic anhydride to yield the final compound. The synthesis method has been optimized to improve the yield and purity of (3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone.

Scientific Research Applications

(3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been studied for its potential as a therapeutic agent in various diseases. One study found that (3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study showed that (3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. (3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

properties

IUPAC Name

(3-methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-6-3-9-18(12-15)20(23)22-11-5-8-17(13-22)14-24-19-10-4-7-16(2)21-19/h3-4,6-7,9-10,12,17H,5,8,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATUXCKWONCPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC(C2)COC3=CC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-{[1-(3-methylbenzoyl)piperidin-3-yl]methoxy}pyridine

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